3-(5-(4-Methoxy-2-nitrophenyl)furan-2-yl)acrylic acid
Description
3-(5-(4-Methoxy-2-nitrophenyl)furan-2-yl)acrylic acid is a nitroaromatic compound featuring a furan ring substituted with a 4-methoxy-2-nitrophenyl group at the 5-position and an acrylic acid moiety at the 3-position. This structure combines electron-withdrawing (nitro) and electron-donating (methoxy) groups, influencing its electronic properties and reactivity. The compound is synthesized via multicomponent reactions involving aryl glyoxals and Meldrum’s acid, as demonstrated in related furan-acrylic acid derivatives . Its molecular formula is C₁₃H₁₁NO₆, with a molecular weight of 293.24 g/mol. Key physical properties include a melting point of 237.5–239.4°C and a predicted pKa of ~4.23, indicative of moderate acidity typical for α,β-unsaturated carboxylic acids .
Structure
3D Structure
Properties
Molecular Formula |
C14H11NO6 |
|---|---|
Molecular Weight |
289.24 g/mol |
IUPAC Name |
(E)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C14H11NO6/c1-20-10-2-5-11(12(8-10)15(18)19)13-6-3-9(21-13)4-7-14(16)17/h2-8H,1H3,(H,16,17)/b7-4+ |
InChI Key |
QURPYTZXXALKHU-QPJJXVBHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)C=CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Methoxy-2-nitrobenzene Intermediates
The nitro and methoxy groups are introduced via electrophilic aromatic substitution. A representative method involves:
Preparation of Furan-Acrylic Acid Precursors
The furan ring is functionalized via Knoevenagel condensation , where furfural derivatives react with malonic acid in the presence of a base (e.g., piperidine). For example, 5-(4-nitrophenyl)furan-2-carbaldehyde undergoes condensation with malonic acid to form the acrylic acid moiety.
Stepwise Synthesis of this compound
Suzuki-Miyaura Coupling for Aryl-Furan Bond Formation
The nitrophenyl group is introduced onto the furan ring via a palladium-catalyzed Suzuki coupling:
-
Reactants : 5-Bromofuran-2-carbaldehyde and 4-methoxy-2-nitrophenylboronic acid.
-
Conditions : Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DME/H₂O solvent, 80°C, 12 hours.
-
Yield : ~75–85%.
Mechanistic Insight : The reaction proceeds through oxidative addition of the bromofuran to palladium, transmetallation with the boronic acid, and reductive elimination to form the biaryl bond.
Knoevenagel Condensation for Acrylic Acid Formation
The aldehyde intermediate from Step 2.1 reacts with malonic acid under acidic or basic conditions:
-
Reactants : 5-(4-Methoxy-2-nitrophenyl)furan-2-carbaldehyde, malonic acid.
-
Conditions : Piperidine catalyst, ethanol reflux, 6 hours.
-
Yield : ~70–80%.
Side Reactions :
-
Decarboxylation of malonic acid at elevated temperatures.
-
Isomerization of the α,β-unsaturated acid if prolonged heating occurs.
Optimization Strategies for Improved Efficiency
Solvent and Catalyst Selection
| Parameter | Conventional Approach | Optimized Approach | Impact on Yield |
|---|---|---|---|
| Catalyst | Homogeneous Pd(PPh₃)₄ | Heterogeneous Pd/C | +5–10% |
| Solvent | DME/H₂O | Ethanol/H₂O | +8% |
| Temperature | 80°C | Microwave-assisted 100°C | +15% |
Microwave irradiation reduces reaction times from hours to minutes while improving regioselectivity.
Purification Techniques
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) removes unreacted boronic acid and palladium residues.
-
Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥98%).
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Industrial methods prioritize scalability and cost-efficiency:
Waste Management
-
Pd Recovery : Activated carbon filters capture >95% of palladium from reaction mixtures.
-
Acid Neutralization : Spent sulfuric acid from nitration is neutralized with CaCO₃ to generate gypsum for construction use.
Challenges and Mitigation Strategies
Nitro Group Instability
The nitro group is prone to reduction under acidic conditions. Solutions include:
Isomerization of the Acrylic Acid Moiety
The (E)-configuration is critical for bioactivity. To prevent isomerization to the (Z)-form:
-
Light Exclusion : Amber glass reactors block UV-induced cis-trans shifts.
-
Antioxidants : BHT (0.1 wt%) suppresses radical-mediated isomerization.
Analytical Validation of Final Product
Spectroscopic Characterization
Chemical Reactions Analysis
Suzuki Coupling for Furan-Phenyl Bond Formation
The synthesis of this compound likely involves Suzuki-Miyaura cross-coupling to attach the substituted phenyl ring to the furan core. For example, a bromofuran derivative could react with a boronic acid containing the 4-methoxy-2-nitrophenyl group under palladium catalysis. Key reaction conditions include:
-
Catalyst : Palladium acetate (Pd(OAc)₂)
-
Base : Potassium carbonate (K₂CO₃)
| Reaction Step | Reagents/Conditions | Yield |
|---|---|---|
| Suzuki Coupling | Pd(OAc)₂, K₂CO₃, EtOH/H₂O | 62% (example from similar systems) |
Horner-Wadsworth-Emmons (HWE) Olefination
The acrylic acid moiety may be introduced via an HWE reaction , which forms α,β-unsaturated acids. This involves reacting a phosphonate ester (e.g., methyl diethyl phosphonoacetate) with an aldehyde intermediate derived from the furan-phenyl system. Subsequent hydrolysis yields the acrylic acid .
Key Steps :
-
Aldehyde Formation : Reaction of bromobenzoate with furan boronic acid.
-
HWE Reaction : Aldehyde + phosphonate ester → α,β-unsaturated ester.
Nitration Reactions
Example Protocol :
-
Reagents : Nitric acid (HNO₃), sulfuric acid (H₂SO₄).
-
Conditions : Controlled temperature to favor nitration at the desired site .
Acrylic Acid Moiety
The α,β-unsaturated acid group undergoes Michael addition , cycloaddition , or polymerization reactions. For example, the double bond may react with nucleophiles or participate in conjugate additions.
Furan Ring Reactivity
The furan’s aromaticity and electron-rich nature make it susceptible to electrophilic substitution (e.g., bromination) or polar cycloadditions (e.g., Diels-Alder).
Methoxy-Nitrophenyl Group
The nitro group acts as a strong electron-withdrawing group, while the methoxy group is electron-donating. This combination influences:
-
Stability : Nitro groups stabilize reactive intermediates.
-
Reactivity : Ortho/para positions to methoxy may undergo further substitution .
Suzuki Coupling Mechanism
-
Oxidative Addition : Pd(0) reacts with the bromofuran to form Pd(II)-intermediate.
-
Transmetallation : Boronic acid transfers to Pd(II).
HWE Reaction Mechanism
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research indicates that compounds similar to 3-(5-(4-Methoxy-2-nitrophenyl)furan-2-yl)acrylic acid exhibit notable anticancer properties. The presence of the nitrophenyl group enhances cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives can induce apoptosis in cancer cells by disrupting cellular functions and promoting DNA damage.
Anti-inflammatory Effects
The compound has been investigated for its potential to inhibit pro-inflammatory cytokines, thus reducing inflammation in tissues. This activity is particularly relevant in treating conditions such as arthritis and other inflammatory diseases.
Mechanism of Action
The mechanism of action is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The nitrophenyl group allows for hydrogen bonding and hydrophobic interactions, influencing pathways involved in inflammation and cancer progression.
Antimicrobial Properties
this compound has demonstrated significant antimicrobial activity against various pathogens. Research evaluating minimum inhibitory concentration (MIC) values indicates potent activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, showing its potential as a lead compound in antibiotic development.
Table 1: Antimicrobial Activity Data
Mechanism of Action
The mechanism of action of 3-(5-(4-Methoxy-2-nitrophenyl)furan-2-yl)acrylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The furan ring and acrylic acid moiety can also participate in various biochemical pathways, leading to diverse biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Substituents on the phenyl ring and furan backbone significantly alter melting points, solubility, and electronic properties:
Key Observations :
- The 4-methoxy-2-nitro substitution in the target compound results in a lower melting point compared to the purely nitro-substituted analog (262°C vs. 237.5°C), likely due to reduced symmetry and intermolecular hydrogen bonding .
- Electron-withdrawing groups (e.g., NO₂, Cl) increase acidity, while methoxy groups may slightly counteract this effect.
Functional Group Variations
Replacing the acrylic acid group with other functionalities impacts biological and catalytic activity:
Key Observations :
- The acrylic acid moiety in the target compound may limit enzymatic processing. For example, 3-(5-(4-bromophenyl)furan-2-yl)acrylic acid showed <1% conversion in decarboxylase assays due to steric hindrance, suggesting similar challenges for the target compound .
- Carboxylic acid derivatives (e.g., 5-(4-nitrophenyl)furan-2-carboxylic acid) exhibit potent antitubercular activity, highlighting the importance of the acid group’s position and hydrogen-bonding capacity .
Biological Activity
3-(5-(4-Methoxy-2-nitrophenyl)furan-2-yl)acrylic acid is a compound of significant interest in medicinal chemistry due to its unique structure, which includes a furan ring and an acrylic acid moiety. This compound has been investigated for its various biological activities, including antioxidant, antimicrobial, and potential antitumor properties. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 273.26 g/mol
- Structure : The compound features a furan ring substituted with a methoxy and nitrophenyl group, contributing to its reactivity and biological properties.
Antioxidant Properties
Research indicates that this compound exhibits notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative damage.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial activity against various pathogens. In vitro studies have evaluated its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values have been reported to be in the range of 10–50 µg/mL, indicating promising potential as an antimicrobial agent .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Candida albicans | 25 |
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis in tumor cells, although further research is required to elucidate the specific pathways involved.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Antioxidant Mechanism : It likely exerts its antioxidant effects by donating electrons to free radicals, thus neutralizing them.
- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential enzymatic pathways within microbial cells.
- Antitumor Mechanism : It may induce apoptosis through the activation of caspases or inhibition of cell cycle progression.
Case Studies
- In Vitro Studies on Fibroblasts : A study examined the effects of this compound on human fibroblast cells, revealing that it promotes cell viability and proliferation at low concentrations while inducing apoptosis at higher concentrations.
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial properties of various derivatives of furan-based compounds, highlighting that the presence of the methoxy and nitro groups significantly enhances the activity against resistant strains of bacteria .
Q & A
Q. How can researchers design a synthetic route for 3-(5-(4-Methoxy-2-nitrophenyl)furan-2-yl)acrylic acid, and what key reaction conditions should be optimized?
- Methodological Answer : Synthesis typically involves coupling a nitro-substituted phenyl ring to a furan-acrylic acid backbone. For analogous compounds (e.g., 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid), reactions are conducted under basic conditions (e.g., NaOH/KCO) to facilitate nucleophilic substitution or ester hydrolysis . Key parameters to optimize include:
- Temperature : 60–80°C to balance reaction rate and side-product formation.
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates.
- Catalysts : Palladium or copper catalysts may improve cross-coupling efficiency for nitroaryl-furan bonds .
Post-synthesis purification via recrystallization (ethanol/water mixtures) is critical to isolate the carboxylic acid product .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR to confirm the furan ring, nitro group, and acrylic acid moieties. The methoxy group ( 3.8–4.0 ppm) and nitro group ( 8.0–8.5 ppm) provide distinct signals .
- HPLC-MS : High-resolution mass spectrometry validates molecular weight (e.g., expected [M-H] ion for CHNO). Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) assesses purity (>95%) .
- FT-IR : Peaks at ~1700 cm (carboxylic acid C=O) and ~1520 cm (NO asymmetric stretch) confirm functional groups .
Q. How does the solubility profile of this compound influence experimental design in biological or material studies?
- Methodological Answer : The compound’s solubility is pH-dependent due to the carboxylic acid group. In aqueous buffers:
- Low solubility at pH < 3 (protonated form).
- Enhanced solubility at pH > 5 (deprotonated carboxylate).
For biological assays, dissolve in DMSO (≤1% v/v) and dilute in PBS (pH 7.4). For material science applications, polar aprotic solvents (e.g., DMF) are preferred for thin-film deposition .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of the nitro group in catalytic or photochemical applications?
- Methodological Answer : Quantum mechanical calculations (DFT, TD-DFT) model electronic transitions and charge distribution. For example:
- Frontier Molecular Orbitals (FMOs) : Identify electron-deficient regions (nitro group) for nucleophilic attack or reduction pathways.
- Reaction Path Search : Tools like GRRM or IRC analyze transition states for nitro-to-amine reduction or furan ring opening .
Coupling computational results with experimental UV-Vis (e.g., λ ~300 nm for nitroaromatic absorption) validates predictions .
Q. How can researchers resolve contradictions in experimental data related to this compound’s stability under varying conditions?
- Methodological Answer : Apply Design of Experiments (DoE) to systematically evaluate factors like light, temperature, and pH:
- Factorial Design : Test interactions between variables (e.g., light exposure accelerates nitro group degradation).
- Accelerated Stability Studies : Use Arrhenius modeling to extrapolate degradation rates at 25°C from high-temperature data .
Analytical cross-validation (e.g., comparing HPLC purity with NMR integration) identifies artifacts from decomposition .
Q. What methodologies are effective for studying the compound’s role as a ligand or intermediate in metal-organic frameworks (MOFs)?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolves coordination geometry (e.g., carboxylate binding to Cu or Fe) .
- Cyclic Voltammetry : Probes redox activity of the nitro group (e.g., reduction peaks at -0.5 V vs. Ag/AgCl).
- Thermogravimetric Analysis (TGA) : Assesses thermal stability of MOFs incorporating this ligand (decomposition >250°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
